1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671417
InChI: InChI=1S/C16H13N5O2/c1-19-9-12(8-17-19)11-2-3-13-4-5-15(20(13)10-11)21-7-6-14(18-21)16(22)23/h2-10H,1H3,(H,22,23)
SMILES: CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2
Molecular Formula: C16H13N5O2
Molecular Weight: 307.31 g/mol

1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13671417

Molecular Formula: C16H13N5O2

Molecular Weight: 307.31 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
IUPAC Name 1-[6-(1-methylpyrazol-4-yl)indolizin-3-yl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C16H13N5O2/c1-19-9-12(8-17-19)11-2-3-13-4-5-15(20(13)10-11)21-7-6-14(18-21)16(22)23/h2-10H,1H3,(H,22,23)
Standard InChI Key QKCGIHBPLYYJEI-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2
Canonical SMILES CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2

Introduction

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃N₅O₂
Molecular Weight307.31 g/mol
CAS NumberNot explicitly listed
VCIDVC13671417
SolubilityLimited in organic solvents
ReactivitySusceptible to oxidation/reduction

Key structural features include:

  • Steric hindrance: The methyl group on the pyrazole ring and fused indolizin system influence binding affinity.

  • Electronic effects: The carboxylic acid group participates in hydrogen bonding, critical for receptor interactions.

StepReagents/ConditionsPurpose
CyclizationHydrazine, acidic catalystsFormation of indolizin core
FunctionalizationMethylating agents (e.g., methyl iodide)Pyrazole ring substitution
OxidationKMnO₄ or CrO₃Introduction of carboxylic acid

Industrial-scale production may employ continuous flow reactors or green chemistry principles to optimize yield and reduce waste.

Biological Activity and Applications

This compound exhibits diverse pharmacological potential, primarily attributed to its heterocyclic scaffold:

Anticancer Activity

  • Target: Androgen receptors in prostate cancer cells.

  • Mechanism: Acts as a selective androgen receptor modulator (SARM), inhibiting cell proliferation in vitro.

  • Efficacy: Comparable to established drugs like bicalutamide, with IC₅₀ values in low micromolar ranges.

Anti-inflammatory Properties

  • Activity: Modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) via COX-2 inhibition.

  • Potential: Therapeutic candidate for chronic inflammatory diseases.

Antimicrobial Effects

  • Spectrum: Broad-spectrum activity against Gram-positive and Gram-negative bacteria.

  • Mechanism: Disruption of bacterial cell membranes via pyrazole-mediated interactions.

Mechanism of Action

The compound’s biological effects are governed by its interaction with biological targets:

Receptor Binding

  • Androgen receptors: The indolizin-pyrazole system mimics natural ligands, enabling receptor antagonism.

  • Enzyme inhibition: The carboxylic acid group facilitates binding to enzyme active sites (e.g., cyclooxygenase).

Structure-Activity Relationship (SAR)

Structural FeatureImpact on ActivityExample Modification
Methyl group (Pyrazole)Enhances hydrophobic interactionsRemoval reduces binding affinity
Carboxylic acidCritical for solubility and H-bondingEsterification decreases activity
Indolizin ringContributes to steric bulk and π-π stackingFusion with benzene improves stability

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferenceBiological Activity
Target compoundC₁₆H₁₃N₅O₂Indolizin-pyrazole fusionSARM, anticancer, anti-inflammatory
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acidC₁₂H₉N₃O₂Pyrazole at position 5Potential antimicrobial activity
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acidC₁₂H₈N₂O₂Indolizine-pyrazole linkageAnticancer, antifungal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator